Lactococcin Q alpha
Description
Overview of Ribosomally Synthesized Antimicrobial Peptides (AMPs) and Bacteriocins in Microbiological Research
Ribosomally Synthesized Antimicrobial Peptides (AMPs) are a diverse group of molecules produced by a wide range of organisms, including bacteria. nih.gov Bacteriocins are a prominent subgroup of AMPs produced by bacteria, which exhibit antimicrobial activity, often against species closely related to the producer. plantarchives.orgnih.gov These peptides are of particular interest in microbiological research due to their potential as natural food preservatives and alternatives to traditional antibiotics. nih.gov Lactic acid bacteria (LAB) are notable producers of bacteriocins, and their "Generally Recognized As Safe" (GRAS) status makes their bacteriocins particularly attractive for food applications. nih.gov
Bacteriocins are synthesized on the ribosome as inactive precursor peptides, which then undergo post-translational modifications and proteolytic cleavage to form the mature, active peptide. nih.gov Their genetic determinants are often located on plasmids or transposons, facilitating their transfer between bacterial strains. plantarchives.org The antimicrobial action of bacteriocins is typically targeted towards the cell membrane of susceptible bacteria, where they can form pores, leading to the dissipation of the proton motive force and ultimately, cell death. nih.gov
Classification Systems for Bacteriocins: Academic Perspectives
The classification of bacteriocins has evolved over time, with several systems proposed based on criteria such as chemical structure, molecular weight, and mode of action. plantarchives.orgwikipedia.org A widely accepted classification system for bacteriocins from Gram-positive bacteria divides them into three main classes. plantarchives.orgnih.gov
Class I: Known as lantibiotics, these are small peptides (<5 kDa) that undergo extensive post-translational modifications, resulting in the formation of characteristic lanthionine and methyllanthionine residues. nih.gov
Class II: This class consists of small (<10 kDa), heat-stable, non-lanthionine-containing peptides. plantarchives.orgnih.gov This class is further subdivided into:
Class IIa: Pediocin-like bacteriocins with a conserved N-terminal sequence. nih.gov
Class IIb: Two-peptide bacteriocins that require the complementary action of two distinct peptides for activity. nih.govnih.gov
Class IIc: Cyclic bacteriocins where the N- and C-termini are covalently linked. nih.gov
Class IId: Linear, non-pediocin-like, single-peptide bacteriocins. nih.govnih.gov
Class III: This class includes large, heat-labile proteins (>30 kDa). wikipedia.org
It is important to note that alternative classification methods also exist, considering factors like the producing strain, genetic determinants, and specific mechanisms of killing. wikipedia.org
Rationale for Academic Investigation of Lactococcin Q alpha
The academic investigation of this compound is driven by several key factors:
Novelty and Specificity: Lactococcin Q was identified as a novel bacteriocin (B1578144) produced by Lactococcus lactis QU 4, a strain isolated from corn. nih.govelsevierpure.comasm.org Its antimicrobial activity is notably specific, primarily targeting other L. lactis strains. nih.govasm.org This narrow spectrum of activity is of scientific interest for understanding the molecular basis of bacteriocin-target recognition.
Two-Peptide Nature and Synergistic Action: The requirement of both Qα and Qβ peptides for antimicrobial activity provides a model system for studying peptide-peptide interactions and the mechanism of synergistic pore formation in bacterial membranes. nih.govnih.govelsevierpure.com Research has shown that the optimal activity of Lactococcin Q is achieved when the two peptides are present in a 1:1 molar ratio. nih.govnih.gov
Homology to Lactococcin G and Structure-Function Studies: Lactococcin Q shares homology with another well-characterized two-peptide bacteriocin, Lactococcin G. nih.govnih.govelsevierpure.com This relationship allows for comparative studies to elucidate the roles of specific amino acid residues in determining the activity and specificity of these bacteriocins. nih.gov For instance, studies with hybrid combinations of Lactococcin Q and G peptides (Qα + Gβ and Gα + Qβ) have demonstrated that while all combinations are active, the β-peptide appears to be a key determinant of the intensity of antimicrobial activity. nih.govnih.govelsevierpure.com
Genetic Organization and Biosynthesis: The genetic organization of the lactococcin Q gene cluster, which includes genes for the two peptides, an immunity protein, and a transport system, provides a complete system for studying bacteriocin production, secretion, and self-protection in the producing organism.
Detailed Research Findings on this compound
Lactococcin Q was isolated from Lactococcus lactis QU 4 and purified using a combination of acetone precipitation, cation exchange chromatography, and reverse-phase chromatography. nih.govelsevierpure.comasm.org
| Peptide Component | Molecular Mass (Da) | Number of Amino Acid Residues |
|---|---|---|
| This compound (Qα) | 4,260.43 | 39 |
| Lactococcin Q beta (Qβ) | 4,018.36 | 35 |
| Peptide Combination | Antibacterial Activity | Note |
|---|---|---|
| Lactococcin Qα | No significant activity | Single peptide is inactive. |
| Lactococcin Qβ | No significant activity | Single peptide is inactive. |
| Lactococcin Qα + Lactococcin Qβ | Active | Original synergistic pair. nih.govnih.gov |
| Lactococcin Gα + Lactococcin Gβ | Active | Homologous synergistic pair. nih.gov |
| Lactococcin Qα + Lactococcin Gβ | Active | Hybrid combination. nih.govelsevierpure.com |
| Lactococcin Gα + Lactococcin Qβ | Active | Hybrid combination. nih.govelsevierpure.com |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
SIWGDIGQGVGKAAYWVGKAMGNMSDVNQASRINRKKKH |
Origin of Product |
United States |
Discovery, Isolation, and Early Characterization Studies of Lactococcin Q Alpha
Historical Context of Lactococcin Q alpha Identification from Lactococcus lactis QU 4
Lactococcin Q, a notable two-peptide bacteriocin (B1578144), was first identified from the bacterial strain Lactococcus lactis QU 4. nih.gov This particular strain was isolated from fresh corn harvested in Aso, Kumamoto, Japan, as part of a broader screening effort to identify novel bacteriocin-producing lactic acid bacteria from various plant sources. nih.gov
The producing organism, strain QU 4, underwent thorough identification procedures. nih.gov Its classification as Lactococcus lactis was confirmed through a combination of phenotypic and genotypic analyses. nih.gov These included sugar fermentation pattern tests using the API 50 CHL system, which identified it as Lactococcus lactis subsp. lactis. nih.gov Further confirmation was achieved through 16S rRNA gene sequencing, which showed a 99% identity to reference strains of L. lactis. nih.gov Additional physiological characteristics, such as being a gram-positive diplococcus, catalase-negative, capable of growth at 10°C but not at 45°C, and a homolactic fermenter of glucose, were all consistent with the established criteria for L. lactis. nih.gov The bacteriocin produced by this strain was subsequently named lactococcin Q. nih.gov
Methodologies for Isolation and Purification of this compound in Research Settings
The purification of Lactococcin Q from the culture supernatant of L. lactis QU 4 is a multi-step process designed to isolate the active bacteriocin peptides from other cellular components. nih.govnih.gov The established protocol involves a sequence of precipitation and chromatographic techniques. nih.govnih.gov
The initial step is acetone precipitation . Proteins from the cell-free culture supernatant are precipitated by the addition of acetone, effectively concentrating the bacteriocin. nih.gov Following this, the precipitate is collected, dried, and redissolved in a suitable buffer. nih.gov
The resuspended material is then subjected to cation exchange chromatography . nih.govnih.gov This technique separates molecules based on their net positive charge. The bacteriocin-containing solution is passed through a column, such as SP-Sepharose, and the active fractions are eluted. nih.gov
The final stage of purification is reverse-phase chromatography , often performed using high-performance liquid chromatography (HPLC). nih.govnih.gov This method separates peptides based on their hydrophobicity. During this step, two distinct peaks exhibiting antibacterial activity are isolated, corresponding to the two peptide components of Lactococcin Q. nih.gov
Initial Structural Elucidation through Biochemical and Molecular Analyses
Biochemical analysis of the purified active fractions revealed that Lactococcin Q is a class IIb, or two-peptide, bacteriocin. nih.gov Its antimicrobial activity is dependent on the synergistic action of two distinct unmodified peptides, which were designated Lactococcin Qα (Qα) and Lactococcin Qβ (Qβ). nih.govnih.gov
Crucially, neither the Qα nor the Qβ peptide exhibits significant antibacterial activity when applied individually. nih.gov The characteristic antimicrobial effect is only observed when both peptides are present, acting together in what has been determined to be a 1:1 molar ratio. nih.gov This requirement for two complementary peptides is a defining feature of Lactococcin Q. nih.gov
The precise molecular masses of the two peptide components of Lactococcin Q were determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) . nih.gov This analysis established the molecular mass of Lactococcin Qα as 4,260.43 Da and that of Lactococcin Qβ as 4,018.36 Da. nih.govnih.gov
To determine the primary structure, the N-terminal amino acid sequences of the purified peptides were analyzed through Edman degradation . nih.gov This automated process sequentially removes amino acid residues from the N-terminus of a peptide, allowing for their identification. creative-proteomics.comshimadzu.com This method revealed the complete amino acid sequences for both mature peptides, consisting of 39 residues for Qα and 35 residues for Qβ. nih.gov The calculated masses from these sequences were in complete agreement with the observed masses from MALDI-TOF MS analysis. nih.gov
| Peptide Component | Molecular Mass (Da) by MALDI-TOF MS | Number of Amino Acid Residues |
|---|---|---|
| Lactococcin Qα | 4,260.43 | 39 |
| Lactococcin Qβ | 4,018.36 | 35 |
Sequence database searches and comparative analyses revealed that Lactococcin Q is a novel bacteriocin that shares significant homology with other two-peptide bacteriocins, particularly Lactococcin G and Enterocin (B1671362) 1071. nih.gov
Lactococcin G: Lactococcin Q shows the highest degree of homology to Lactococcin G. nih.gov A direct comparison of their mature peptides highlights specific amino acid differences:
Qα vs. Gα: There are six amino acid differences between these two alpha peptides. nih.gov
Qβ vs. Gβ: The beta peptides are more conserved, with only three differing amino acid residues. nih.gov
Studies using chemically synthesized peptides of both Lactococcin Q and Lactococcin G demonstrated that hybrid pairs (e.g., Qα plus Gβ, and Gα plus Qβ) also exhibit antibacterial activity. nih.govnih.gov While all original and hybrid combinations showed identical antibacterial spectra, they differed in their minimum inhibitory concentrations (MICs). nih.gov This suggests that while the peptides are interchangeable to a degree, the specific amino acid composition, particularly of the beta peptide, is important for the intensity of the antimicrobial activity. nih.govnih.gov
Genetic Organization and Biosynthesis Pathways of Lactococcin Q Alpha
Gene Cluster Analysis of Lactococcin Q alpha (laqA, laqB, laqC, laqD, laqE)
The lactococcin Q gene cluster, spanning approximately 4.5 kb, has been sequenced and characterized. researchgate.netnih.gov This cluster contains the structural genes laqA and laqB, which encode the precursor peptides for Qα and Qβ, respectively. nih.gov Downstream of these structural genes lie the genes responsible for immunity and transport: laqC, encoding the immunity protein; laqD, encoding an ATP-binding cassette (ABC) transporter; and laqE, encoding a transport accessory protein. researchgate.netresearchgate.net The organization of the lactococcin Q gene cluster shows significant sequence similarity to that of lactococcin G, another two-peptide bacteriocin (B1578144). researchgate.netnih.gov
The open reading frames (ORFs) for laqA and laqB are situated adjacent to each other, with laqB located downstream of laqA, suggesting they form an operon. nih.gov The laqA gene encodes a 54-amino-acid prepeptide, while laqB encodes a 61-amino-acid prepeptide. nih.gov Both prepeptides possess N-terminal leader sequences with double-glycine cleavage sites, a characteristic feature of many class II bacteriocins. nih.govnih.gov
Table 1: Genes in the Lactococcin Q Gene Cluster
| Gene | Encoded Protein | Function |
| laqA | Lactococcin Qα precursor | Structural component of the bacteriocin |
| laqB | Lactococcin Qβ precursor | Structural component of the bacteriocin |
| laqC | Lactococcin Q immunity protein | Provides self-immunity to the producer strain |
| laqD | ABC transporter (LaqD) | Involved in the secretion of Lactococcin Q |
| laqE | Transport accessory protein (LaqE) | Assists the ABC transporter in secretion |
Transcriptional and Translational Regulation in this compound Production Research
Research into the transcriptional and translational regulation of this compound production has revealed some key aspects. The arrangement of laqA and laqB in an operon suggests that their transcription is co-regulated. nih.gov Putative promoter and terminator sequences, as well as ribosome binding sites, have been identified within the gene cluster, indicating the presence of regulatory elements controlling gene expression. nih.gov
While specific regulatory proteins directly controlling the lactococcin Q operon have not been extensively detailed in the provided information, the production of other bacteriocins is often regulated by environmental factors or quorum-sensing mechanisms. frontiersin.org For instance, the production of the leaderless bacteriocin lacticin Q is positively regulated by LnqR, a TetR-family transcriptional regulator. researchgate.net It is plausible that similar regulatory mechanisms, potentially involving dedicated regulatory proteins or responses to environmental cues, also govern the expression of the lactococcin Q gene cluster. Further research is needed to fully elucidate the specific transcriptional and translational control mechanisms of this compound production.
Mechanistic Studies of this compound Secretion and Maturation
The secretion and maturation of this compound are intricate processes involving a dedicated transport system and proteolytic cleavage of the precursor peptide. researchgate.netnih.gov
Role of ATP-Binding Cassette (ABC) Transporter (LaqD)
The LaqD protein, an ATP-binding cassette (ABC) transporter, plays a crucial role in the secretion of Lactococcin Q. researchgate.netnih.gov ABC transporters are a large family of proteins that utilize the energy from ATP hydrolysis to move various substrates across cellular membranes. nih.gov In the case of many bacteriocins, the ABC transporter is also responsible for the proteolytic processing of the prebacteriocin. nih.govasm.org Heterologous expression studies have confirmed that LaqD is responsible for the secretion of Lactococcin Q. researchgate.netresearchgate.net Interestingly, the LaqD transporter exhibits a degree of promiscuity, as it can also secrete the related bacteriocin, lactococcin G. researchgate.netnih.govpnas.orgresearchgate.net A specific insertion of amino acid residues (160-168) within the LaqD protein has been identified as essential for the secretion of Lactococcin Q, but not for Lactococcin G. researchgate.netnih.gov
Function of Transport Accessory Protein (LaqE)
The secretion of Lactococcin Q by the LaqD transporter is dependent on the presence of the transport accessory protein, LaqE. researchgate.netresearchgate.net While the precise function of LaqE is not fully detailed, transport accessory proteins in other bacteriocin systems are often required for the proper function of the ABC transporter, potentially by forming a complex that facilitates the translocation of the bacteriocin across the cell membrane. frontiersin.org
Involvement of Leader Peptide Cleavage in Biosynthesis
This compound is initially synthesized as an inactive prepeptide containing an N-terminal leader sequence. nih.govmdpi.com This leader peptide is cleaved off during the maturation process to yield the active bacteriocin. The leader peptides of both Qα and Qβ contain a conserved double-glycine motif (GG) at the cleavage site. nih.govnih.gov This GG-type leader is a common feature of class IIb bacteriocins and serves as a recognition signal for the processing and export machinery. nih.govmdpi.com The proteolytic cleavage of the leader peptide is carried out by the peptidase domain located in the N-terminal region of the ABC transporter, LaqD, concomitant with the export of the mature peptide from the cell. nih.govasm.org
Heterologous Expression Systems for Studying this compound Biosynthesis
Heterologous expression systems have been instrumental in elucidating the functions of the genes within the lactococcin Q cluster. researchgate.netresearchgate.net By expressing various combinations of the laq genes in a non-producing host strain, researchers have been able to systematically dissect the roles of each protein in secretion and immunity. researchgate.netnih.gov For example, co-expression of laqA, laqB, laqD, and laqE in a heterologous host resulted in the secretion of active Lactococcin Q, demonstrating the essentiality of these components for production. researchgate.net These systems have also been crucial in identifying the specific domains within the LaqD transporter that are critical for its function and substrate specificity. researchgate.netnih.gov The use of heterologous hosts, such as other Lactococcus species or even Escherichia coli, allows for the study of the biosynthetic machinery in a controlled genetic background, free from the complexities of the native producer strain. researchgate.net
Molecular Architecture and Structure Function Relationship Studies of Lactococcin Q Alpha
Investigating the Two-Peptide Nature and Synergistic Activity of Qα and Qβ
Lactococcin Q is comprised of two distinct, non-lanthionine-containing peptides: Qα, with a molecular mass of 4,260.43 Da, and Qβ, with a molecular mass of 4,018.36 Da. nih.govnih.gov Neither peptide exhibits significant antibacterial activity on its own. nih.govnih.gov Their antimicrobial effect is only manifested when they act in concert, a hallmark of two-peptide bacteriocins. nih.govmdpi.com
Detailed investigations have revealed that the maximum synergistic activity of Lactococcin Q is achieved when the Qα and Qβ peptides are present in an equimolar, 1:1 ratio. nih.govnih.gov Even if one peptide is in excess, the intensity of the antibacterial effect is dictated by the concentration of the less abundant peptide. nih.gov This strict stoichiometric requirement underscores the formation of a specific, functional complex between the two peptides as a prerequisite for their biological activity.
The specificity of this synergistic interaction has been further explored through studies involving hybrid combinations with peptides from the homologous bacteriocin (B1578144), Lactococcin G (Gα and Gβ). These experiments demonstrated that hybrid pairs, such as Qα plus Gβ and Gα plus Qβ, also exhibit antibacterial activity, albeit with differing potencies. nih.govnih.gov For instance, the combination of Qα and Gβ showed a 32-fold higher minimum inhibitory concentration (MIC) compared to the native Qα and Qβ pair, suggesting that while the peptides can interact, the specific amino acid sequences, particularly of the β peptide, are critical for the intensity of the antimicrobial action. nih.govnih.gov
| Peptide Combination | Relative MIC |
|---|---|
| Qα + Qβ | 1x |
| Qα + Gβ | 32x |
| Gα + Qβ | Data Not Available in Provided Context |
| Gα + Gβ | Data Not Available in Provided Context |
Conformational Analysis of Qα and Qβ Peptides
The synergistic action of Qα and Qβ is deeply rooted in their specific three-dimensional structures and their ability to adopt particular conformations upon interaction with target cell membranes.
Predicted Secondary Structural Motifs (e.g., Amphiphilic α-Helices, GxxxG motifs)
Bioinformatic analyses, such as the use of Edmundson α-helical wheel representation, predict that both Qα and Qβ peptides have the propensity to form amphiphilic α-helical structures. nih.gov In Qα, this amphiphilic region is predicted to span from residue 3 to 27, while in Qβ, it is predicted from residue 8 to 25. nih.gov These amphiphilic helices are characterized by a spatial segregation of hydrophobic and hydrophilic residues, a common feature in membrane-active antimicrobial peptides. nih.gov
Furthermore, the sequences of both Qα and its homolog, Lactococcin Gα, contain conserved GxxxG motifs (two glycine (B1666218) residues separated by three other amino acids). nih.govnih.gov Specifically, a G7xxxG11 motif is present in the α-peptide. nih.gov The β-peptide also contains a GxxxG motif. nih.gov These motifs are known to facilitate close packing and interaction between α-helices within biological membranes. mdpi.comnih.gov The presence of these motifs in both peptides of Lactococcin Q suggests they play a crucial role in the specific helix-helix interactions required for forming the active bacteriocin complex. nih.gov
Methodological Approaches for Structural Determination and Prediction (e.g., Circular Dichroism, Molecular Dynamics Simulations, Bioinformatics Tools)
A variety of methodological approaches are employed to study the conformation of two-peptide bacteriocins like Lactococcin Q.
Circular Dichroism (CD) Spectroscopy: This technique is widely used to analyze the secondary structure of peptides in different environments. For the homologous Lactococcin G, CD studies have shown that the individual peptides are largely unstructured in aqueous solutions but adopt significant α-helical conformations in the presence of membrane-mimicking environments like trifluoroethanol (TFE) or liposomes. nih.govasm.orgnih.gov Moreover, when the two complementary peptides are mixed in the presence of liposomes, a further increase in helicity is observed, indicating a structure-inducing interaction between them. nih.govasm.org
Molecular Dynamics (MD) Simulations: MD simulations provide computational insights into the dynamic behavior and interactions of peptides with membranes. asm.org For related two-peptide bacteriocins, MD simulations have been used to model the interaction between the α and β peptides and to predict their orientation within a lipid bilayer. asm.orgresearchgate.net These simulations can help to visualize how motifs like the GxxxG sequence mediate the formation of a stable, transmembrane helical dimer. asm.org
Bioinformatics Tools: Various bioinformatics tools are essential for the initial analysis of bacteriocin sequences. Tools for sequence alignment (e.g., BLAST) are used to identify homologous bacteriocins. researchgate.net Secondary structure prediction servers (e.g., JPred4, PSIPRED) are utilized to predict the location of α-helices and β-sheets based on the primary amino acid sequence. nih.govfrontiersin.org Helical wheel projections are used to visualize the amphiphilic nature of predicted helices. nih.gov
Dissection of Peptide Interactions and Their Contribution to Biological Activity
The biological activity of Lactococcin Q is a direct result of the specific interactions between the Qα and Qβ peptides, leading to the formation of a potent antimicrobial complex. It is proposed that upon encountering a target cell membrane, the individual peptides, which are unstructured in solution, undergo a conformational change to form amphiphilic α-helices. nih.govrug.nl
The interaction between these helices is thought to be highly specific and is likely mediated by the GxxxG motifs present in both peptides. nih.govresearchgate.net These motifs allow for the close apposition and stable association of the two helices, forming a transmembrane pore or channel. nih.gov This pore formation disrupts the membrane integrity of the target cell, leading to ion leakage and ultimately, cell death. nih.govmdpi.com The synergistic effect observed is therefore a consequence of this cooperative, structure-forming interaction that creates the functional, membrane-permeabilizing unit. researchgate.netasm.org The increased α-helicity observed in CD studies when both peptides are present with membrane mimetics supports this model of interaction-induced structuring. nih.govasm.org
Site-Directed Mutagenesis Studies for Functional Residue Identification
While specific site-directed mutagenesis studies on Lactococcin Qα are not detailed in the provided context, extensive research on the highly homologous Lactococcin G provides significant insights into the functional importance of specific residues, which can be extrapolated to Lactococcin Q. nih.govasm.org
Studies on Lactococcin G have demonstrated that the GxxxG motifs are critical for activity. nih.gov When a GxxxG motif in the Lcn-α peptide was destroyed by mutations (V17I and G18L), a marked 10-fold reduction in potency was observed. nih.gov This highlights the importance of this motif in the helix-helix interactions between the α and β peptides. nih.gov
Mechanisms of Antimicrobial Action and Target Cell Recognition of Lactococcin Q Alpha
Identification and Characterization of Specific Target Receptors
The specificity of bacteriocins is often determined by their interaction with specific receptor molecules on the surface of target cells. While the precise receptor for Lactococcin Q has not been definitively identified, research on related bacteriocins provides significant insight into its likely mode of target recognition.
The mannose phosphotransferase system (Man-PTS) is a crucial membrane-bound sugar transporter that has been identified as the specific receptor for numerous class IIa (pediocin-like) and some class IId bacteriocins, such as Lactococcin A. pnas.orgnih.govoup.comnih.gov These bacteriocins bind to the IIC and IID components of the Man-PTS, using it as a docking site to facilitate membrane insertion and pore formation. pnas.orgresearchgate.netnih.gov However, Lactococcin Q belongs to the class IIb family of two-peptide bacteriocins, which operate via a different mechanism of action and target recognition. nih.govasm.org There is no current evidence to suggest that Lactococcin Q or its close homolog Lactococcin G utilize the Man-PTS as a receptor. researchgate.net Instead, research on Lactococcin G points towards a different target, the membrane enzyme undecaprenyl pyrophosphate phosphatase (UppP), which is involved in cell wall synthesis. researchgate.net
The receptor engagement mechanism for Lactococcin Q and other class IIb bacteriocins differs significantly from that of class IIa and IId bacteriocins that target the Man-PTS. oup.comasm.org
Class IIa and IId Bacteriocins (e.g., Lactococcin A, Pediocin PA-1): These single-peptide bacteriocins recognize and bind to specific domains of the Man-PTS complex. pnas.orgoup.comnih.gov This interaction is a prerequisite for their antimicrobial activity, and mutations in the Man-PTS genes can confer resistance to these bacteriocins. nih.govnih.gov The bacteriocin (B1578144) essentially hijacks the sugar transporter to permeabilize the membrane. nih.govnih.gov
Class IIb Bacteriocins (e.g., Lactococcin Q, Lactococcin G): This class requires two separate peptides that act in concert. nih.gov Their target recognition is independent of the Man-PTS. For Lactococcin G, it is suggested that the peptides target the UppP enzyme. researchgate.net This mode of action implies an interaction with components of the cell wall synthesis machinery rather than sugar transport systems. It has been speculated that two-peptide bacteriocins may recognize a receptor in the target cell membrane to facilitate their action. nih.gov
This fundamental difference in receptor choice is a key factor contributing to the distinct antimicrobial spectra of these bacteriocin subclasses. asm.org
Analysis of Antimicrobial Spectrum Specificity within Lactococcus Species
Lactococcin Q exhibits a remarkably narrow and specific antimicrobial spectrum, with its activity being almost exclusively directed against strains of Lactococcus lactis. nih.govnih.govasm.org It is ineffective against a wide range of other gram-positive bacteria that were tested. nih.govasm.org This high degree of specificity suggests a unique and highly conserved receptor or membrane characteristic present only in L. lactis species. The activity of Lactococcin Q against various lactococcal strains, including producers of other bacteriocins like nisin, has been documented. nih.gov
Antimicrobial Spectrum of Lactococcin Q
The following table summarizes the inhibitory activity of Lactococcin Q against various bacterial strains. Activity is indicated by the minimum inhibitory concentration (MIC) or a qualitative assessment.
| Target Strain | Species | Activity (MIC) | Reference |
| ATCC 19435T | Lactococcus lactis subsp. lactis | 0.0610 nM | nih.gov |
| NCDO 497 | Lactococcus lactis subsp. lactis | + | nih.gov |
| JCM 7638 | Lactococcus lactis subsp. lactis | + | nih.gov |
| QU 1 | Lactococcus lactis subsp. lactis | + | nih.gov |
| 61-14 | Lactococcus lactis subsp. lactis | + | nih.gov |
| C2 | Lactococcus lactis subsp. cremoris | + | nih.gov |
| ATCC 19257T | Lactococcus lactis subsp. cremoris | + | nih.gov |
| QU 4 | Lactococcus lactis subsp. lactis | - (Producer) | nih.gov |
| JCM 1157T | Lactobacillus sakei subsp. sakei | Weakly sensitive | nih.gov |
| Various Strains | Other Gram-Positive Bacteria | - | nih.govasm.org |
Note: "+" indicates inhibition was observed, while "-" indicates no inhibition. The producer strain (QU 4) is immune to its own bacteriocin.
Immunity Mechanisms and Self Protection Strategies in Lactococcin Q Alpha Producer Strains
Genetic Basis of Lactococcin Q alpha Immunity (laqC Gene)
The capacity of Lactococcus lactis QU 4 to resist the effects of its own Lactococcin Q is genetically encoded. The lactococcin Q gene cluster, which is approximately 4.5 kb in size, contains the structural genes for the two bacteriocin (B1578144) peptides (laqA for Qα and laqB for Qβ), genes for transport (laqD and laqE), and a specific immunity gene designated laqC . nih.govnih.govnih.govmdpi.com This gene is located downstream of the structural genes. nih.govnih.govnih.gov
Heterologous expression studies have definitively confirmed the function of this gene. When the laqC gene is expressed in a host strain that is normally sensitive to Lactococcin Q, the host acquires immunity to the bacteriocin. nih.govnih.govnih.gov This demonstrates that the laqC gene product is the primary determinant of self-immunity in producer strains. nih.govnih.gov The organization of the immunity gene within the same cluster as the bacteriocin structural and transport genes is a common feature in bacteriocin systems, ensuring that the protective mechanism is co-regulated and co-transferred with the bacteriocin production capability.
| Gene/Protein | Function in Lactococcin Q System | Locus |
| laqA | Encodes Lactococcin Qα peptide | Lactococcin Q gene cluster |
| laqB | Encodes Lactococcin Qβ peptide | Lactococcin Q gene cluster |
| laqC | Encodes the immunity protein LaqC | Lactococcin Q gene cluster |
| laqD | Encodes an ABC transporter protein | Lactococcin Q gene cluster |
| laqE | Encodes a transport accessory protein | Lactococcin Q gene cluster |
| LaqC | Provides self-immunity and cross-immunity | Membrane-associated |
Molecular Mechanisms of Immunity Protein (LaqC) Function
The immunity protein, LaqC, is a membrane-associated protein, a characteristic shared by immunity proteins for other two-peptide bacteriocins. frontiersin.org Its protective function is believed to be multifaceted, involving direct or indirect interactions with the bacteriocin and its cellular receptor to neutralize its lethal effect.
While the precise mechanism for LaqC has not been fully elucidated, research on homologous two-peptide bacteriocin immunity systems provides significant insights. The immunity protein for the closely related Lactococcin G, LagC, is thought to interact directly with both the bacteriocin and its cellular receptor. researchgate.net For Lactococcin G, this receptor has been identified as UppP (undecaprenyl pyrophosphate phosphatase), an enzyme involved in the synthesis of the cell wall. nih.gov
A proposed model for other bacteriocin immunity proteins, such as LciA for Lactococcin A, suggests that the immunity protein does not simply block the receptor to prevent the bacteriocin from binding. Instead, it forms a tertiary complex with the bacteriocin and the receptor. mdpi.com This interaction is thought to lock the complex in an inert state, thereby preventing the subsequent conformational changes required for antimicrobial action. mdpi.com It is plausible that LaqC functions in a similar manner, recognizing and binding to the Lactococcin Q-receptor complex on the cell surface of the producer strain. This interaction would effectively neutralize the bacteriocin at its site of action.
The ultimate lethal action of Lactococcin Q is the permeabilization of the target cell's cytoplasmic membrane. The primary role of the LaqC immunity protein is to prevent this event in the producer cell. By interacting with the bacteriocin-receptor complex, LaqC likely inhibits the ability of the Lactococcin Q peptides to form pores in the membrane. mdpi.com This "bind-and-lock" mechanism effectively aborts the process that leads to ion leakage and cell death, ensuring the integrity of the producer cell's membrane potential and viability. mdpi.com
Cross-Immunity Phenomena with Homologous Bacteriocins (e.g., Lactococcin G)
An interesting feature of the Lactococcin Q immunity system is its ability to confer protection against other, structurally similar bacteriocins. The lactococcin Q gene cluster shares a high degree of sequence identity with that of Lactococcin G. nih.govnih.govnih.gov
Research has shown that the laqC gene provides not only self-immunity to Lactococcin Q but also cross-immunity to Lactococcin G. nih.govnih.govnih.govfrontiersin.orgmicrobiologyresearch.org The producer strain, L. lactis QU 4, is immune to both Lactococcin Q and Lactococcin G. frontiersin.org This phenomenon is reciprocal to some extent, as the immunity protein for Lactococcin G, LagC, also shows some degree of cross-immunity with Lactococcin Q. frontiersin.orgmicrobiologyresearch.org This suggests that the immunity proteins recognize structural features common to both bacteriocins or the bacteriocin-receptor complexes they form. frontiersin.org However, the protection is not always perfectly symmetrical; in some studies, the immunity protein for a related bacteriocin, enterocin (B1671362) 1071, could protect against Lactococcin G, but the Lactococcin G immunity protein did not protect against enterocin 1071. researchgate.net
Research into Engineered Immunity Systems for Enhanced Resistance
While specific research focused solely on engineering the LaqC protein is limited, the broader field of bacteriocin research provides a conceptual framework for such endeavors. Engineering bacteriocin immunity has been explored as a strategy to increase the production yields of bacteriocins like nisin in Lactococcus lactis. nih.gov By enhancing the producer strain's resistance, it can tolerate higher concentrations of its own bacteriocin, leading to improved fermentation outputs.
Furthermore, bacteriocin immunity systems are being investigated for their potential as tools in synthetic biology and genetic engineering. For instance, a bacteriocin gene cluster, including the immunity gene, can be used as a food-grade post-segregational killing system to stabilize recombinant plasmids without relying on antibiotic resistance markers. d-nb.info In such a system, cells that lose the plasmid also lose the immunity gene, making them susceptible to the bacteriocin produced by the plasmid-carrying population. This provides a strong selective pressure to maintain the plasmid. d-nb.info There is also potential in creating engineered bacteriocin variants with enhanced stability against proteases, which, while not directly altering the immunity protein, is part of a holistic approach to engineering bacteriocin systems for specific applications. asm.org
Ecological and Evolutionary Research Perspectives on Lactococcin Q Alpha
Role of Lactococcin Q alpha in Microbial Competition and Niche Establishment
Bacteriocins like lactococcin Q are crucial mediators of intra- and interspecies competition, providing a competitive advantage for the producing organism in establishing and maintaining its ecological niche. science.govnih.gov Lactococcin Q, requiring the synergistic action of both its alpha and beta peptides, exhibits a narrow spectrum of activity, primarily targeting other strains of Lactococcus lactis. nih.gov This specificity suggests a primary role in competition among closely related bacteria, a common feature of lactococcins. researchgate.net
The production of lactococcin Q allows the producer strain, L. lactis QU 4, to inhibit the growth of susceptible L. lactis strains, thereby securing resources and space within its environment. nih.gov This is particularly relevant in environments such as fermented foods, where different strains of lactic acid bacteria compete for dominance. ufv.br The effectiveness of lactococcin Q in this competition is highlighted by its potent activity at low concentrations. nih.gov The ability to produce such antimicrobial compounds can be a deciding factor in the succession and final composition of the microbial community in a given niche. scispace.com
Evolutionary Analysis of this compound Gene Clusters and Homologs
The genes responsible for the production of lactococcin Q, including the structural genes for the alpha and beta peptides (laqA and laqB), are organized in a gene cluster. This cluster also contains genes for immunity (laqC) and a dedicated transport system involving an ATP-binding cassette (ABC) transporter (laqD) and an accessory protein (laqE). The organization of these genes into a single functional unit is a common feature among bacteriocins and facilitates their coordinated expression and function. nih.govresearchgate.net
Sequence analysis of the lactococcin Q gene cluster reveals significant homology to that of another two-peptide bacteriocin (B1578144), lactococcin G. This suggests a shared evolutionary origin and a close phylogenetic relationship between these two bacteriocins. The structural genes for lactococcin Qα and Qβ are located adjacent to each other and likely form an operon, similar to the arrangement seen in lactococcin G. nih.gov
Comparative genomic analyses of Lactococcus species provide a broader evolutionary context. Phylogenetic trees constructed from core genes show the relationships between different Lactococcus species and subspecies, highlighting the evolutionary pathways that have led to the diversity seen in this genus. nih.govosti.gov The evolution of bacteriocin gene clusters like that of lactococcin Q is likely driven by the selective pressures of microbial competition, leading to the diversification of these antimicrobial peptides.
Table 1: Genes in the Lactococcin Q Gene Cluster
| Gene | Encoded Protein | Function |
|---|---|---|
| laqA | Lactococcin Qα | Structural peptide of the bacteriocin nih.gov |
| laqB | Lactococcin Qβ | Structural peptide of the bacteriocin nih.gov |
| laqC | Lactococcin Q immunity protein | Provides self-immunity to the producing cell |
| laqD | ABC transporter | Involved in the secretion of lactococcin Q |
| laqE | Transport accessory protein | Assists the ABC transporter in secretion |
Interplay with Microbial Communities and Population Dynamics Studies
Studies on synthetic microbial consortia have demonstrated how bacteriocin-mediated interactions, including competition and cooperation, can drive the succession of microbial ecosystems. researchgate.net The interplay between bacteriocin producers, sensitive strains, and resistant strains is a key factor in determining the final composition of the community. nih.gov The presence of lactococcin Q can influence the persistence of pathogenic species in environments like food products by inhibiting competing non-pathogenic bacteria. mdpi.com
The effectiveness of lactococcin Q can be influenced by environmental factors such as pH, which can modulate the strength of the competitive interactions. researchgate.net Understanding these complex interactions is crucial for predicting and controlling the behavior of microbial communities in various applications, from food fermentation to human health. ufv.brmdpi.com
Horizontal Gene Transfer and Dissemination of this compound Determinants
The genetic determinants for bacteriocin production are often located on mobile genetic elements such as plasmids. nih.govtandfonline.com This is the case for lactococcin A, a related bacteriocin, whose gene is found on a plasmid. researchgate.net The presence of bacteriocin genes on plasmids facilitates their transfer between different bacterial strains and even across species and genera through a process known as horizontal gene transfer (HGT). nih.govtandfonline.com
HGT is a major driver of bacterial evolution, allowing for the rapid acquisition of new traits, including the ability to produce bacteriocins. mdpi.comtandfonline.com The homology between the lactococcin Q and lactococcin G gene clusters suggests that these systems may have been disseminated through HGT. The transfer of these gene clusters can lead to the emergence of novel bacteriocin-producing strains with altered competitive abilities.
The dissemination of bacteriocin determinants through HGT has significant ecological implications, as it can introduce potent antimicrobial capabilities into new microbial populations, thereby altering competitive landscapes and influencing the evolution of microbial communities. nih.gov The analysis of genomic data from various Lactococcus strains can provide insights into the frequency and impact of HGT events on the distribution of bacteriocin genes. tandfonline.com
Advanced Methodologies and Innovative Research Approaches in Lactococcin Q Alpha Studies
High-Throughput Screening Techniques for Bacteriocin (B1578144) Discovery and Characterization
The initial discovery of new bacteriocins, including Lactococcin Q, often relies on screening numerous bacterial isolates for antimicrobial activity. researchgate.netmdpi.com High-throughput screening (HTS) methods have streamlined this process, enabling the rapid evaluation of many strains. A common approach involves an agar (B569324) well diffusion assay or a spot-on-lawn method, where the supernatant of a potential producer strain is tested against various indicator strains. mdpi.comresearchgate.net
For instance, the isolation of Lactococcus lactis QU 4, the producer of Lactococcin Q, involved screening isolates from corn for activity against a range of Gram-positive bacteria. nih.gov A rapid screening system that assesses bacteriocins based on their antibacterial spectra and molecular masses has been developed to identify novel bacteriocins like Lactococcin Q at an early stage. researchgate.netmdpi.com This system facilitates the quick identification of promising candidates from a large pool of isolates. researchgate.net The implementation of HTS assays, often in 96-well microtiter plates, allows for the simultaneous testing of numerous isolates and conditions, significantly accelerating the discovery phase. nih.gov
Once a potential bacteriocin is identified, further characterization is necessary. This includes determining its molecular mass, which for Lactococcin Qα was found to be 4,260.43 Da. nih.govnih.gov Techniques like mass spectrometry are integral to this characterization process. frontiersin.orgnih.gov
Genetic Engineering and Synthetic Biology Approaches for Lactococcin Q alpha Modification
Genetic engineering and synthetic biology have opened new avenues for modifying this compound to enhance its properties or to study its structure-function relationships. mdpi.com These approaches allow for precise changes to the amino acid sequence, leading to peptides with altered activity or stability. frontiersin.org
Rational Design and Peptide Engineering for Modified Activity
Rational design involves making specific, targeted changes to a peptide's sequence based on an understanding of its structure and function. chapman.edu This can include amino acid substitutions to improve potency, modify the target spectrum, or increase stability. frontiersin.org While specific examples of rational design applied directly to Lactococcin Qα are not extensively detailed in the provided results, the principles are well-established in the broader field of bacteriocin research. For example, site-directed mutagenesis is a key technique used to alter the genes encoding the bacteriocin peptides. nih.gov Chemical synthesis of peptides also offers a powerful tool for incorporating unnatural amino acids or making specific modifications to the peptide backbone. frontiersin.org
Exploring Hybrid Bacteriocin Constructs (e.g., Qα with Gβ)
Lactococcin Q is a two-peptide bacteriocin, requiring both the alpha (Qα) and beta (Qβ) peptides for its antimicrobial activity. nih.govnih.gov A fascinating area of research has been the creation of hybrid bacteriocins by combining peptides from different but related bacteriocins. Studies have shown that hybrid combinations of Lactococcin Q and the homologous Lactococcin G are active. nih.govnih.gov
Specifically, the combination of Lactococcin Qα (Qα) with Lactococcin Gβ (Gβ) results in an active antimicrobial agent, as does the reciprocal pairing of Lactococcin Gα (Gα) with Lactococcin Qβ (Qβ). nih.govnih.gov Interestingly, these hybrid pairs exhibit different minimum inhibitory concentrations (MICs), suggesting that the β-peptide plays a significant role in the intensity of the antibacterial activity. nih.govnih.gov For example, the MIC of the Qα plus Gβ combination was found to be 32 times higher than that of the Gα plus Qβ pair, indicating a difference in potency. nih.gov This approach of creating hybrid bacteriocins highlights the modular nature of these two-peptide systems and provides a strategy for generating novel antimicrobial activities. nih.govresearchgate.net
| Peptide Combination | Antibacterial Activity | Relative Potency Notes |
|---|---|---|
| Lactococcin Qα + Lactococcin Qβ | Active | Original potent combination nih.govnih.gov |
| Lactococcin Gα + Lactococcin Gβ | Active | Original potent combination nih.govnih.gov |
| Lactococcin Qα + Lactococcin Gβ | Active | MIC was 32 times higher than the Gα + Qβ combination nih.gov |
| Lactococcin Gα + Lactococcin Qβ | Active | More potent than the Qα + Gβ combination nih.gov |
Advanced Spectroscopic and Microscopic Techniques for Real-time Mechanistic Studies
Understanding how Lactococcin Qα functions at a molecular level requires sophisticated analytical techniques. Advanced spectroscopic and microscopic methods allow researchers to observe the real-time interactions of the bacteriocin with target cell membranes.
While specific studies focusing solely on Lactococcin Qα with these techniques are not detailed, the methodologies are widely applied to similar bacteriocins. For instance, scanning and transmission electron microscopy can reveal morphological changes in target bacteria upon exposure to a bacteriocin, indicating membrane disruption. nih.gov Fluorescence microscopy, using dyes like propidium (B1200493) iodide, can demonstrate membrane permeabilization by showing the uptake of the dye by treated cells. nih.gov
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are crucial for determining the three-dimensional structure of bacteriocins and observing conformational changes upon interaction with membrane-mimicking environments. asm.orgacs.org For the related Lactococcin G, NMR spectroscopy has been used to show that the two peptides adopt mainly α-helical structures when they interact with membrane-like entities. asm.org Cryo-electron microscopy (cryo-EM) is another powerful tool for visualizing the structure of bacteriocin-receptor complexes in a near-native state. nih.gov
Computational Modeling and Bioinformatics in this compound Research (e.g., Structure Prediction, Interaction Dynamics)
Computational and bioinformatic tools are increasingly vital in bacteriocin research, complementing experimental approaches. f1000research.com These methods can be used to predict the structure of bacteriocins, model their interactions with target membranes, and identify new bacteriocin-producing gene clusters in bacterial genomes. f1000research.comresearchgate.net
For Lactococcin Qα and its homolog Lactococcin G, structural models have been proposed based on their amino acid sequences and experimental data. researchgate.net These models suggest that the α and β peptides form a transmembrane helix-helix structure. acs.orgresearchgate.net The GxxxG motif, present in many class IIb bacteriocins, is believed to be important for these helix-helix interactions. nih.govmdpi.com Computational modeling can simulate the dynamics of these interactions, providing insights into how the peptides insert into and disrupt the cell membrane. acs.org
Bioinformatics plays a crucial role in identifying the genes responsible for bacteriocin production and immunity. The gene cluster for Lactococcin Q has been sequenced and found to be highly similar to that of Lactococcin G. Tools like BLAST and specialized platforms such as BAGEL and BACTIBASE are used to compare new sequences against databases of known bacteriocins, aiding in their classification and the prediction of their function. f1000research.com Furthermore, the development of deep learning neural networks is being explored to classify bacteriocin sequences and discover novel antimicrobial peptides from genomic data. f1000research.com
Future Research Directions and Unanswered Questions in Lactococcin Q Alpha Biology
Elucidation of Comprehensive Structural Models and Dynamics
The definitive high-resolution three-dimensional structure of the active Lactococcin Q alpha and beta peptide complex remains to be fully elucidated. While homologous bacteriocins like Lacticin Q and Lactococcin G are known to adopt specific folds, such as the saposin-like fold with four α-helices, the precise conformation of the Lactococcin Q complex is an area for active research. ualberta.ca The primary structure of this compound has been determined, but understanding how this sequence translates into a dynamic, functional structure is a critical next step. nih.gov
Future research should focus on:
High-Resolution Structural Determination: Utilizing advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to solve the 3D structure of the Qα/Qβ heterodimer. ualberta.caacs.org This would provide invaluable insights into the spatial arrangement of the peptides and the interfaces critical for their synergistic interaction.
Molecular Dynamics (MD) Simulations: Computational MD simulations can complement experimental data by modeling the behavior of the Lactococcin Q complex in a membrane environment. dbaasp.orgoup.com Such simulations could predict how the peptides insert into and interact with the lipid bilayer, revealing the dynamics of pore formation.
Role of Specific Motifs: The GXXXG motif, known to be crucial for helix-helix interactions in other two-peptide bacteriocins, is also present in Lactococcin Q's homolog, Lactococcin G. nih.gov Mutational analysis of similar motifs in this compound and beta could clarify their importance in dimer stability and function. oup.comnih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source |
|---|---|---|
| Producing Strain | Lactococcus lactis QU 4 | nih.gov |
| Class | Class IIb two-peptide bacteriocin (B1578144) | researchgate.netresearchgate.net |
| Molecular Mass | 4,260.43 Da | nih.govnih.gov |
| Amino Acid Residues | 39 | nih.gov |
| N-terminal Sequence | SIWGDIGQGVGKAAYWVGKAMGNMSDVNQASRINRKKKH | nih.gov |
| Required for Activity | Synergistic action with Lactococcin Q beta peptide | nih.govasm.org |
| Homology | High homology with Lactococcin G alpha peptide | nih.govasm.org |
Deeper Understanding of Receptor Binding Specificity and Mechanisms
The antimicrobial action of many bacteriocins is initiated by binding to a specific receptor on the target cell membrane. pnas.org For Lactococcin A and some pediocin-like bacteriocins, the mannose phosphotransferase system (man-PTS) has been identified as the receptor. pnas.orgasm.org For the related Lactococcin G, undecaprenyl pyrophosphate phosphatase is the proposed receptor. oup.commdpi.com While Lactococcin Q exhibits a narrow and specific activity spectrum, primarily against Lactococcus lactis strains, its cognate receptor has not yet been definitively identified. nih.govasm.org
Key unanswered questions include:
Receptor Identification: What is the specific molecule on the surface of susceptible L. lactis cells that Lactococcin Q recognizes and binds to? Identifying this receptor is paramount to understanding its mode of action.
Binding Domains: Which specific residues or domains on both the this compound and beta peptides are responsible for receptor recognition? Comparative studies with Lactococcin G, where hybrid peptide pairs (Qα/Gβ and Gα/Qβ) are active, suggest that the beta peptide plays a significant role in the intensity of the antimicrobial activity, but the receptor recognition mechanism appears conserved. nih.govasm.org
Immunity Protein Interaction: The immunity protein, LaqC, protects the producer cell from its own bacteriocin. Research on related bacteriocins suggests immunity proteins may function by interacting with the bacteriocin-receptor complex. pnas.orgresearchgate.net Elucidating the ternary structure of the Lactococcin Q-receptor-LaqC complex would reveal the molecular basis of both sensitivity and immunity.
Table 2: Comparative Activity of Lactococcin Peptide Combinations
| Peptide Combination | Activity | Significance | Source |
|---|---|---|---|
| Lactococcin Qα + Lactococcin Qβ | Active | Original synergistic pair | nih.govnih.gov |
| Lactococcin Gα + Lactococcin Gβ | Active | Homologous synergistic pair | nih.govnih.gov |
| Lactococcin Qα + Lactococcin Gβ | Active | Hybrid pair; demonstrates peptide interchangeability | nih.govnih.gov |
| Lactococcin Gα + Lactococcin Qβ | Active | Hybrid pair; demonstrates peptide interchangeability | nih.govnih.gov |
Regulatory Networks Governing this compound Production
The production of Lactococcin Q is known to be encoded by a gene cluster containing the structural genes laqA (for Qα) and laqB (for Qβ), which form an operon. nih.gov This cluster also includes genes for immunity (laqC) and transport (laqD, laqE). However, the precise mechanisms that regulate the expression of this operon are not fully understood. Many bacteriocins are regulated by quorum-sensing mechanisms, where a secreted peptide pheromone induces production once a certain cell density is reached. researchgate.netmdpi.com
Future research should aim to:
Identify Regulatory Elements: Pinpoint the specific promoter sequences and any upstream activating or repressing sequences that control the transcription of the laq operon.
Investigate Quorum Sensing: Determine if Lactococcin Q production is auto-regulated by an induction peptide, similar to the three-component systems that govern the production of other bacteriocins like nisin. researchgate.net
Analyze Environmental Influences: Assess the impact of environmental factors such as pH, temperature, and nutrient availability on the transcription of Lactococcin Q genes. nih.govmdpi.com For some bacteriocins, production is favored under specific growth conditions. nih.gov
Transcriptome Analysis: Employ techniques like DNA microarrays or RNA-seq to analyze the global transcriptional response of L. lactis QU 4 under various conditions, which could reveal the broader regulatory networks connected to bacteriocin production. science.gov
Exploring Novel Biological Activities beyond Direct Antimicrobial Action
Currently, the known biological function of this compound is its contribution to the synergistic antimicrobial activity against closely related Lactococcus species. nih.govasm.org However, the broader biological roles of bacteriocins are an expanding field of research, with some demonstrating activities such as anticancer and immunomodulatory effects. mdpi.com There is no specific research to date on such alternative functions for Lactococcin Q.
Directions for future investigation include:
Anticancer and Cytotoxic Screening: Testing purified Lactococcin Q peptides against various cancer cell lines to determine if they possess any cytotoxic activity, a property observed in other LAB-produced bacteriocins. mdpi.com
Anti-biofilm Activity: Investigating the efficacy of Lactococcin Q in preventing or disrupting biofilms formed by pathogenic bacteria. researchgate.net
Immunomodulatory Effects: Exploring whether Lactococcin Q can modulate the immune response in cellular or animal models, which could have implications for its use as a therapeutic agent.
Methodological Innovations for Enhanced Research Efficiency
Advancing our understanding of this compound will be accelerated by the adoption and development of innovative research methodologies. While traditional methods like HPLC, mass spectrometry, and Edman degradation have been crucial for its initial characterization, new approaches can provide deeper insights more efficiently. nih.govpsu.edu
Future research could benefit from:
High-Throughput Synthesis and Screening: Developing systems for the rapid synthesis of peptide variants and high-throughput screening assays to quickly map structure-function relationships. mdpi.com
Advanced Structural Biology: Using cryo-electron microscopy (Cryo-EM) to visualize the bacteriocin complex as it interacts with receptors embedded within a lipid membrane, providing a more native-state structural view.
Biosensor Development: Creating biosensors that can detect bacteriocin production or activity in real-time, facilitating studies on regulation and mode of action.
Gene Editing Tools: Applying CRISPR-Cas9 or other precision gene editing tools to rapidly create mutants in the producer strain to study the roles of genes involved in production, regulation, and immunity.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Lactococcin Q beta |
| Lactococcin G alpha |
| Lactococcin G beta |
| Lacticin Q |
| Nisin |
| Enterocin (B1671362) 1071 |
| Undecaprenyl pyrophosphate phosphatase |
| LaqC |
| LaqD |
Q & A
Basic Research Questions
Q. What experimental evidence supports the requirement of both α and β peptides for Lactococcin Q alpha's bacteriostatic activity?
- Methodological Answer : Synergy between α and β peptides is demonstrated via dose-response assays. For example, purified peptides are tested individually and in combination against Lactococcus lactis strains. Bioactivity is observed only when both peptides are present at a 1:1 molar ratio, with MIC values determined via serial dilution . Controls include using inactive mutant peptides or omitting one peptide to confirm lack of activity. Structural homology studies with lactococcin G further validate this mechanism .
Q. How is the membrane depolarization effect of this compound quantified in target bacteria?
- Methodological Answer : Fluorometric assays using the cyanine dye diSC3(5) measure dissipation of the membrane potential (ΔΨ). Cells are energized with glucose, and fluorescence quenching (indicative of ΔΨ generation) is monitored before and after peptide addition. Complete depolarization in sensitive strains (e.g., L. lactis IL1403) confirms activity, while producer strains (e.g., LMG 2081) serve as negative controls . Parallel experiments with TPP⁺-selective electrodes provide kinetic data on ΔΨ dissipation rates .
Q. What are the primary methodological controls required when studying this compound's ion selectivity?
- Methodological Answer : Key controls include:
- Using rubidium-86 as a potassium analog to trace ion flux, with uncouplers (e.g., CCCP) to distinguish passive vs. active transport .
- Testing peptide activity in ATP-depleted cells to isolate proton motive force (PMF)-independent effects .
- Comparing hybrid peptides (e.g., Qα + Gβ) to assess specificity of ion channel formation .
Advanced Research Questions
Q. How do structural variations between this compound and lactococcin G influence their antimicrobial spectra and potency?
- Methodological Answer : Hybrid peptide assays (e.g., Qα + Gβ) reveal that β-peptide composition determines MIC values. For instance, Qα + Qβ exhibits 32-fold lower MIC than Qα + Gβ, suggesting β-peptide residues critical for target binding . Circular dichroism (CD) spectroscopy and NMR can compare secondary structures, while site-directed mutagenesis identifies residues essential for activity .
Q. What experimental approaches resolve contradictions in ATP depletion data observed during this compound exposure?
- Methodological Answer : Conflicting reports on ATP levels (e.g., rapid depletion vs. no extracellular ATP release) require:
- Dual measurement of intracellular ATP (via luciferase assays) and PMF (via diSC3(5)) to decouple energy dissipation from lysis .
- Time-course experiments to distinguish primary (PMF collapse) and secondary (ATP hydrolysis) effects .
- Use of ATPase inhibitors (e.g., DCCD) to validate whether depletion is due to increased hydrolysis or synthesis inhibition .
Q. How can computational modeling improve the design of this compound derivatives with enhanced stability?
- Methodological Answer : Molecular dynamics (MD) simulations predict peptide-membrane interactions, focusing on:
- Hydrophobic moment and helical propensity (via tools like HeliQuest).
- Electrostatic potential mapping to optimize charge complementarity with bacterial membranes .
- In vitro validation via stability assays (e.g., protease resistance, thermal denaturation) and MIC testing against resistant strains .
Data Analysis & Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-response synergism in two-peptide bacteriocins?
- Methodological Answer : Use the Chou-Talalay combination index (CI) to quantify synergy:
- CI < 1 indicates synergy; CI = 1 additive effect; CI > 1 antagonism.
- Dose matrices (e.g., 8×8 peptide concentration grids) with nonlinear regression (e.g., GraphPad Prism) .
- Replicates must include biological triplicates and technical duplicates to account for batch variability .
Q. How can researchers ensure reproducibility in membrane potential assays for this compound studies?
- Methodological Answer : Standardize protocols by:
- Pre-equilibrating cells in consistent buffer systems (e.g., 50 mM potassium phosphate, pH 7.0).
- Calibrating fluorescent probes (diSC3(5)) and electrodes (TPP⁺) with valinomycin/nigericin controls .
- Reporting ΔΨ as % dissipation relative to baseline (pre-peptide) and negative controls (producer strains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
